

Comparison of Analytical Methods for Imipramine Hydrochloride

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Compound Focus: Imipramine Hydrochloride

CAS No.: 113-52-0

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Analytical Method Detection Principle Analytical Parameters Key Findings & Advantages

| **UV-Spectrophotometry** [1] [2] | Direct UV absorption by the drug molecule | **Wavelength:** 255 nm
Linearity Range: 0.98 - 7.85 mg% **Stoichiometry:** Not Applicable | Simpler method but with a narrower linear range. | | **Charge-Transfer Complexation** [1] [2] | Molecular complex formation with Chloranilic acid (CTA) | **Wavelength:** 526 nm **Linearity Range:** 1.96 - 19.63 mg% **Stoichiometry (Drug:CTA):** 1:1
Enthalpy Change (ΔH°): -2.902 kcal/mol | **Superior method:** Wider linear range, better recovery, higher reproducibility, and precision. Complex is more stable at lower temperatures. [1] [2] |

Experimental Protocols for Key Analyses

For researchers looking to replicate or build upon these studies, here are the detailed methodologies.

Protocol for Charge-Transfer Complexation Assay [1] [2]

This method is recommended for its superior performance in the quantitative assay of **Imipramine Hydrochloride**.

- **Reagent Preparation:** Prepare a 0.1% w/v solution of chloranilic acid (CTA) in distilled methanol.

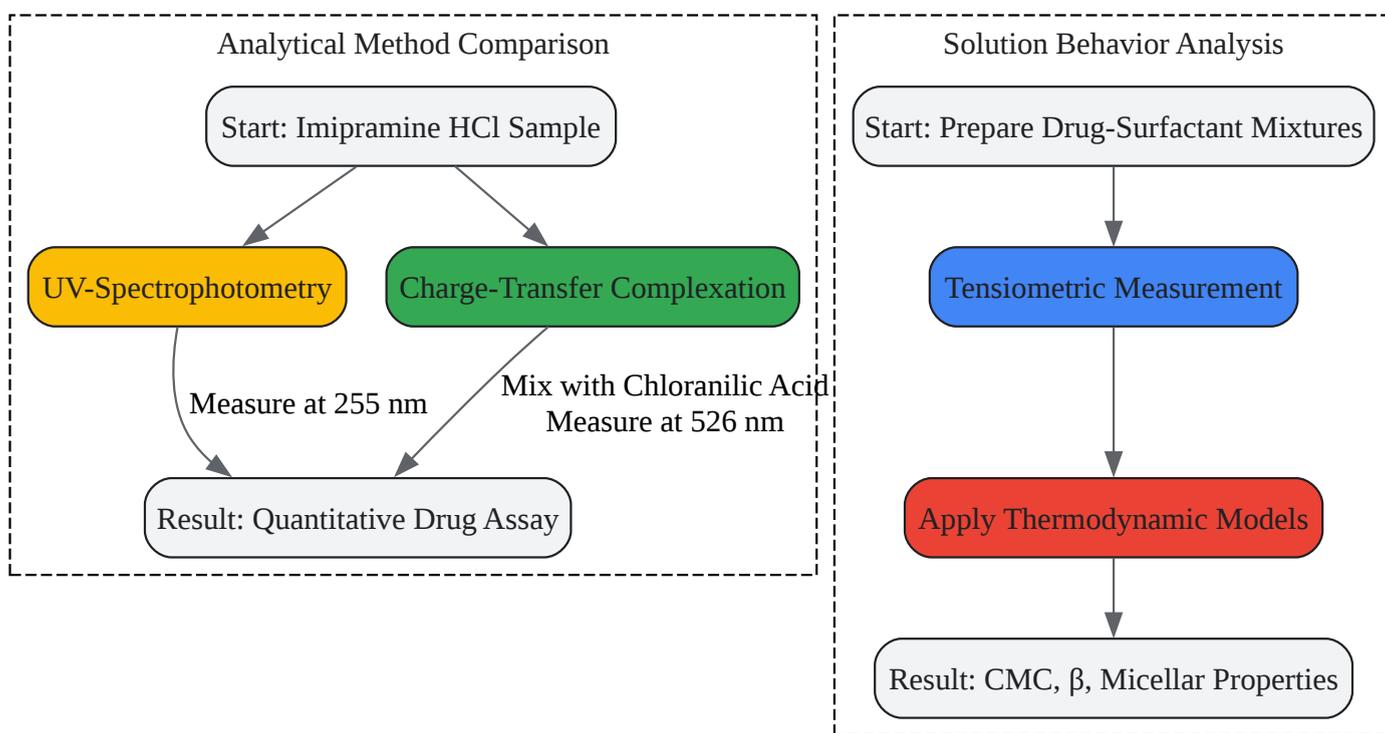
- **Sample Preparation:** Mix a known concentration of **Imipramine Hydrochloride** standard or sample solution with the CTA solution.
- **Reaction Condition:** Allow the mixture to stand at room temperature to ensure complete complex formation.
- **Spectrophotometric Measurement:** Measure the absorbance of the resulting complex against a reagent blank at **526 nm**.
- **Calibration:** Construct a calibration curve using standard solutions of **Imipramine Hydrochloride** within the concentration range of **1.96 - 19.63 mg%**.

Protocol for Mixed Micellization Study with Triton X-100 [3]

This protocol investigates the interaction of **Imipramine Hydrochloride** with a non-ionic surfactant, which is pharmaceutically relevant for drug delivery.

- **Sample Preparation:** Prepare binary mixtures of **Imipramine Hydrochloride** and Triton X-100 (TX-100) in five different molar ratios. Studies should be conducted in various solvents: aqueous, $0.050 \text{ mol}\cdot\text{kg}^{-1}$ NaCl, and $0.250 \text{ mol}\cdot\text{kg}^{-1}$ Urea.
- **Critical Micelle Concentration (CMC) Determination:** Use a **tensiometer** to measure the surface tension of a series of solutions with increasing concentration of the pure components and their mixtures. The CMC is identified as the point where the surface tension no longer decreases significantly with concentration.
- **Data Analysis:** Apply theoretical models (e.g., Clint's model, Rubingh's model) to the CMC data to calculate the **micellar mole fraction** and the **interaction parameter (β)**, which indicates synergism (attractive interaction) between the drug and the surfactant.
- **Supplementary Technique:** Conduct **UV-Visible spectroscopy** on the mixtures to further confirm the interactions observed in the tensiometric study.

The experimental workflow for these analytical and behavioral studies can be visualized as follows:



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Key Insights for Drug Development

- **Formulation Implications:** The strong synergism between **Imipramine Hydrochloride** and Triton X-100 suggests that non-ionic surfactants can be effective in formulating the drug, potentially enhancing solubility or acting as drug carriers. The presence of salt (NaCl) enhances this synergism, while urea diminishes it, indicating that the physiological environment can impact the drug's behavior [3].
- **Analytical Quality Control:** The charge-transfer complexation method provides a viable, superior alternative to UV spectrophotometry for the precise quantitative analysis of **Imipramine Hydrochloride** in pharmaceutical dosage forms, with minimal interference from excipients [1] [2].

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References

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